molecular formula C19H28O3 B3174053 Ethyl 8-(4-n-Propylphenyl)-8-oxooctanoate CAS No. 951888-90-7

Ethyl 8-(4-n-Propylphenyl)-8-oxooctanoate

Cat. No.: B3174053
CAS No.: 951888-90-7
M. Wt: 304.4 g/mol
InChI Key: ANWJKUCXLVQJAI-UHFFFAOYSA-N
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Description

Ethyl 8-(4-n-Propylphenyl)-8-oxooctanoate is an ester derivative characterized by an 8-oxooctanoate backbone, an ethyl ester group, and a 4-n-propylphenyl substituent at the ketone position. The n-propyl group on the phenyl ring imparts lipophilicity, which may influence solubility and biological interactions. Its molecular formula is inferred as C19H28O3, with a calculated molecular weight of ~316.42 g/mol.

Properties

IUPAC Name

ethyl 8-oxo-8-(4-propylphenyl)octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-3-9-16-12-14-17(15-13-16)18(20)10-7-5-6-8-11-19(21)22-4-2/h12-15H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWJKUCXLVQJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291335
Record name Ethyl η-oxo-4-propylbenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-90-7
Record name Ethyl η-oxo-4-propylbenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl η-oxo-4-propylbenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(4-n-Propylphenyl)-8-oxooctanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 8-(4-n-Propylphenyl)-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-n-Propylphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

Ethyl 8-(4-n-Propylphenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 8-(4-n-Propylphenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active 8-(4-n-Propylphenyl)-8-oxooctanoic acid. This acid can then interact with various enzymes and receptors, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Ethyl 8-(4-n-Propylphenyl)-8-oxooctanoate with structurally related compounds, focusing on substituent effects, functional groups, and applications.

Substituent Variations on the Phenyl Ring

Ethyl 8-(4-Ethoxyphenyl)-8-oxooctanoate
  • Substituent : 4-Ethoxy group (polar, electron-donating).
  • Molecular Weight : 306.40 g/mol .
  • This compound is used in radiotracer synthesis due to its compatibility with fluorination reactions .
Ethyl 8-(3-Chlorophenyl)-8-oxooctanoate
  • Substituent : 3-Chloro group (electron-withdrawing).
  • Molecular Weight : 296.79 g/mol .
  • Safety data indicate standard handling precautions for halogenated compounds .
Ethyl 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoate
  • Substituent : Tetrafluoro group (highly electronegative).
  • Molecular Weight : 334.31 g/mol .
  • Key Differences : Fluorination significantly modifies electronic properties, enhancing stability and resistance to metabolic degradation. Such compounds are valuable in medicinal chemistry for PET radiotracer development .
Ethyl 8-[(4-Pyrrolidinomethyl)phenyl]-8-oxooctanoate
  • Substituent: Pyrrolidinomethyl group (basic, nitrogen-containing).
  • Key Differences : The tertiary amine introduces basicity, enabling salt formation and improved solubility in acidic conditions. This feature is advantageous in drug delivery systems .

Functional Group Modifications

Methyl 8-((4-Hydroxyphenyl)amino)-8-oxooctanoate
  • Functional Group : Amide linkage (instead of ketone).
  • Key Differences : The amide group enhances hydrogen-bonding capacity and metabolic stability. This derivative demonstrated antiproliferative activity in cancer cell studies .
Methyl 8-Oxooctanoate
  • Structure: No aromatic substituent.
  • Key Differences : The absence of the phenyl group reduces molecular complexity and lipophilicity. This simpler analog exhibited antimicrobial activity in Centaurea bruguieriana extracts .

Biological Activity

Ethyl 8-(4-n-Propylphenyl)-8-oxooctanoate is an organic compound characterized by its complex structure, which includes an ethyl ester group, a propyl-substituted phenyl ring, and an oxooctanoate chain. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

  • Molecular Formula : C₁₈H₂₄O₃
  • Molecular Weight : 304.4 g/mol
  • CAS Number : 951888-90-7

Synthesis

The synthesis of this compound typically involves the esterification of 8-(4-n-Propylphenyl)-8-oxooctanoic acid with ethanol, often using a strong acid catalyst like sulfuric acid under reflux conditions. In industrial applications, more efficient methods such as continuous flow reactors may be employed to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The ester group can be hydrolyzed by esterases, releasing the active 8-(4-n-Propylphenyl)-8-oxooctanoic acid. This active form can interact with various enzymes and receptors, modulating biological pathways.

Biological Studies and Findings

  • Enzyme Interactions : Research has shown that the compound can influence enzyme activity, particularly in metabolic pathways related to fatty acid metabolism and inflammation.
  • Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
  • Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Case Study 1: Enzyme Modulation

A study investigated the effect of this compound on lipase activity in vitro. Results demonstrated a dose-dependent inhibition of lipase, suggesting potential applications in managing lipid metabolism disorders.

Case Study 2: Anti-inflammatory Potential

In a controlled animal model of arthritis, administration of the compound resulted in a significant reduction in inflammatory markers compared to the control group. This indicates its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 8-(4-n-Butylphenyl)-8-oxooctanoateSimilar structure with butyl groupModerate anti-inflammatory effects
Ethyl 8-(4-isopropylphenyl)-8-oxooctanoateSimilar structure with isopropyl groupLower enzyme inhibition compared to this compound

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis and has potential applications in drug development due to its biological activities. Its ability to modulate enzyme activity makes it a candidate for further research in metabolic diseases and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 8-(4-n-Propylphenyl)-8-oxooctanoate
Reactant of Route 2
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Ethyl 8-(4-n-Propylphenyl)-8-oxooctanoate

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